molecular formula C12H16N2O4S B4304543 N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No. B4304543
M. Wt: 284.33 g/mol
InChI Key: MROQTXNSRYFKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as DOBS, is a synthetic compound that has been widely used in scientific research. DOBS is a sulfonamide derivative that has been synthesized through a multistep process. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibits the activity of carbonic anhydrase by binding to its active site. The sulfonamide group of this compound mimics the substrate of carbonic anhydrase, which leads to the formation of a stable complex. This complex prevents the binding of the substrate, leading to the inhibition of the enzyme activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the intraocular pressure in glaucoma patients, making it a promising candidate for the treatment of this disease. This compound has also been found to inhibit the growth of cancer cells, making it a potential anticancer agent. Additionally, this compound has been found to have anxiolytic and anticonvulsant effects, making it a promising candidate for the treatment of anxiety and epilepsy.

Advantages and Limitations for Lab Experiments

N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has several advantages as a research tool. It is a potent inhibitor of carbonic anhydrase, making it an effective tool for studying the role of this enzyme in various physiological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has several limitations as a research tool. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, this compound has been found to have low selectivity for carbonic anhydrase II and IX, which can lead to off-target effects.

Future Directions

There are several future directions for the research on N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. One potential direction is the development of this compound analogs with increased selectivity for carbonic anhydrase II and IX. Another potential direction is the investigation of the potential of this compound as an anticancer agent. Additionally, the role of this compound in regulating bone resorption and acid-base balance warrants further investigation. Finally, the development of novel synthetic routes for this compound could lead to increased availability and lower costs, making it more accessible to researchers.

Scientific Research Applications

N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively used in scientific research due to its ability to inhibit carbonic anhydrase activity. Carbonic anhydrase is an enzyme that plays a vital role in various physiological processes, including acid-base balance, respiration, and bone resorption. This compound has been found to inhibit the activity of carbonic anhydrase II and IX, making it a promising candidate for the treatment of diseases such as osteoporosis, glaucoma, and cancer.

properties

IUPAC Name

N,N-diethyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-3-14(4-2)19(16,17)9-5-6-11-10(7-9)13-12(15)8-18-11/h5-7H,3-4,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROQTXNSRYFKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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